molecular formula C13H14N2 B1222348 N2-(4-methylphenyl)benzene-1,2-diamine

N2-(4-methylphenyl)benzene-1,2-diamine

Cat. No.: B1222348
M. Wt: 198.26 g/mol
InChI Key: UUFIHEBXYDLWTO-UHFFFAOYSA-N
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Description

N2-(4-Methylphenyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,2-positions and a 4-methylphenyl group attached to the N2 nitrogen. This compound belongs to a broader class of benzene-1,2-diamine derivatives, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like benzimidazoles, quinoxalines, and tricyclic dilactams .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-N-(4-methylphenyl)benzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3

InChI Key

UUFIHEBXYDLWTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2N

solubility

23.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the N2 nitrogen defines the physicochemical and functional properties of benzene-1,2-diamine derivatives. Key analogs include:

Compound Name Substituent Electronic Effect Key Applications/Properties
N2-(4-Methylphenyl)benzene-1,2-diamine 4-Methylphenyl Electron-donating (EDG) Enhanced reactivity in quinoxaline synthesis
N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine 2-Fluorobenzyl (two groups) Electron-withdrawing (EWG) Medicinal intermediates; crystallography studied
N1-(tert-Butyl)benzene-1,2-diamine tert-Butyl Steric hindrance + EDG Reduced reactivity in crowded reactions
N1-(4-Nitrobenzene-1,2-diamine) 4-Nitro Strong EWG Precursor for high-energy materials
N1-(Trifluoromethyl)benzene-1,2-diamine Trifluoromethyl Strong EWG Altered solubility and bioactivity

Key Observations :

  • Electron-donating groups (EDG): The methyl group in N2-(4-methylphenyl) derivatives enhances nucleophilicity, favoring reactions with aliphatic diketones (e.g., biacetyl) to yield quinoxalines in higher yields compared to EWGs .
  • Electron-withdrawing groups (EWG) : Nitro or trifluoromethyl substituents reduce reaction rates but improve thermal stability, making them suitable for high-temperature applications .
  • Steric effects : Bulky groups like tert-butyl hinder cyclocondensation reactions, limiting their utility in synthesizing fused heterocycles .

Physicochemical Properties

Crystallinity and Solubility
  • Analogous EDG-substituted diamines (e.g., N-(4-methoxyphenyl) derivatives) form stable crystals with defined hydrogen-bonding networks .
  • N1,N2-Bis(2-fluorobenzyl) derivative: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···N hydrogen bonds, demonstrating the role of EWGs in stabilizing crystal lattices .
  • Trifluoromethyl derivatives : Exhibit lower solubility in polar solvents due to the hydrophobic CF₃ group .
Thermal Stability
  • Methyl-substituted diamines decompose at ~200–250°C, while nitro-substituted analogs show higher thermal stability (>300°C) due to resonance stabilization .
Cyclocondensation Reactions
  • With aromatic diketones: All derivatives react efficiently, but EWGs slow reaction kinetics. For example, this compound reacts with phenanthrenequinone to form quinoxalines in >80% yield, whereas nitro-substituted analogs require harsher conditions .
  • With aliphatic diketones : Methyl groups enhance reactivity; N2-(4-methylphenyl) derivatives yield 70–85% products with biacetyl, compared to <50% for trifluoromethyl analogs .
Propargylation Reactions
  • Methylphenyl-substituted diamines undergo selective mono-propargylation (83% yield) under mild conditions, while bulkier substituents (e.g., tert-butyl) lead to lower yields due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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